2-Methoxyethyl 4-methylbenzenesulfonate, also known as 2-methoxyethyl p-toluenesulfonate (mesylate), is an organic compound with the chemical formula C₁₀H₁₄O₄S. It is an ester formed by the reaction of 4-methylbenzenesulfonic acid (tosic acid) and 2-methoxyethanol. Mesylate is a relatively simple molecule but finds use as a leaving group in organic synthesis [1].
The key features of the mesylate molecule include (refer to PubChem: )):
Mesylate is a versatile leaving group used in various organic synthesis reactions. Here are some examples:
R-O-Ms + Nu^- --> R-Nu + SO3^- (example: alkylation of alcohols) [1]
CH3CH2CH2-O-Ms + base --> CH3CH=CH2 + MeOH + SO3^- (example: E2 elimination) [2]
Mesylate is a mild irritant and should be handled with care. It is recommended to wear gloves, safety glasses, and work in a well-ventilated fume hood when handling this compound. Specific data on its toxicity is not readily available.
While there isn't extensive research directly on mesylate itself, its role as a leaving group is crucial in various organic synthesis reactions used to create more complex molecules with diverse applications in medicinal chemistry, materials science, and other fields [3, 4].
Further exploration might involve: